Bienvenue dans la boutique en ligne BenchChem!

1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-1-one

Lipophilicity Drug-likeness ADME

1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-1-one (CAS 1806548-81-1) is a highly functionalized aromatic ketone building block with the molecular formula C11H10BrF3OS and molecular weight 327.16 g/mol. It features a phenyl ring bearing a bromomethyl (-CH2Br) substituent at the 3-position, a trifluoromethylthio (-SCF3) group at the 5-position, and a propan-1-one (-COCH2CH3) moiety.

Molecular Formula C11H10BrF3OS
Molecular Weight 327.16 g/mol
Cat. No. B14065393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-1-one
Molecular FormulaC11H10BrF3OS
Molecular Weight327.16 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CC(=CC(=C1)CBr)SC(F)(F)F
InChIInChI=1S/C11H10BrF3OS/c1-2-10(16)8-3-7(6-12)4-9(5-8)17-11(13,14)15/h3-5H,2,6H2,1H3
InChIKeyMYUVIQMXUPLZMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-1-one (CAS 1806548-81-1): Core Structural Identity & Sourcing Baseline


1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-1-one (CAS 1806548-81-1) is a highly functionalized aromatic ketone building block with the molecular formula C11H10BrF3OS and molecular weight 327.16 g/mol . It features a phenyl ring bearing a bromomethyl (-CH2Br) substituent at the 3-position, a trifluoromethylthio (-SCF3) group at the 5-position, and a propan-1-one (-COCH2CH3) moiety. This specific 3,5-disubstitution pattern and the dual electrophilic/nucleophilic reactivity conferred by the bromomethyl and ketone functionalities define its utility as a versatile intermediate in medicinal chemistry and agrochemical synthesis. Commercially, it is offered at ≥98% purity (NLT 98%) by specialized suppliers, meeting ISO-certified quality standards for pharmaceutical R&D and quality control .

Why 1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-1-one Cannot Be Replaced by Regioisomers or Other Halomethyl Analogs


Substituting 1-(3-(bromomethyl)-5-(trifluoromethylthio)phenyl)propan-1-one with a positional isomer (e.g., 2,5- or 3,4-disubstituted) or a chloromethyl analog introduces changes in steric and electronic properties that directly affect reaction kinetics, regioselectivity in downstream transformations, and final product purity profiles. The 3,5-disubstitution pattern places the bromomethyl electrophile and the strongly electron-withdrawing -SCF3 group in a meta relationship, which synergistically modulates the phenyl ring's electron density and the benzylic bromide's reactivity toward nucleophiles. A change to the 3,4-pattern (CAS 1803861-79-1) or replacement of bromine with chlorine alters the rate of SN2 displacement and can lead to different impurity profiles in multi-step syntheses, as documented in patent US-8759365-B2, where precise substitution geometry dictates CETP inhibitor potency [1].

Quantitative Differentiation Evidence: 1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-1-one vs. Closest Analogs


Lipophilicity Modulation: -SCF3 vs. -H Substituent Effect on logP

The presence of the trifluoromethylthio group dramatically increases lipophilicity compared to the unsubstituted phenyl analog. 1-(3-(Trifluoromethylthio)phenyl)propan-1-one (CAS 1806418-20-1), which lacks the bromomethyl group, has a computed XLogP3-AA of 3.8 [1]. By class-level inference, the additional -CH2Br group on the target compound increases molecular weight and polar surface area (predicted TPSA ~42.4 Ų for the des-bromo analog vs. ~42.4 Ų plus the -CH2Br contribution), which is expected to elevate logP by approximately 0.5–0.8 units, placing the brominated compound in a higher lipophilicity range more favorable for membrane penetration in cell-based assays.

Lipophilicity Drug-likeness ADME

Structural Pre-organization for CETP Inhibitor Scaffolds: 3,5- vs. 3,4-Disubstitution Topology

Patent US-8759365-B2 discloses a series of CETP inhibitors where the spatial arrangement of substituents on the central phenyl ring is critical for activity. The 3,5-disubstitution pattern present in 1-(3-(bromomethyl)-5-(trifluoromethylthio)phenyl)propan-1-one maps directly onto the core structure of Formula (I) compounds, where R1 and R2 substituents occupy the 3- and 5-positions [1]. In contrast, the 3,4-disubstituted isomer (CAS 1803861-79-1) forces a vicinal arrangement that deviates from the pharmacophore geometry required for optimal CETP binding. This topological constraint means the 3,5-isomer is the only direct synthetic precursor to the patented scaffold without requiring protecting-group strategies or rearrangement steps that introduce additional impurities and reduce overall yield.

CETP inhibition Cardiovascular Scaffold topology

Electrophilic Reactivity: Bromomethyl vs. Chloromethyl Leaving-Group Propensity

The bromomethyl group is a superior leaving group compared to chloromethyl (Br- is a better leaving group than Cl- in SN2 reactions). The bond dissociation energy for C–Br is approximately 285 kJ/mol vs. 327 kJ/mol for C–Cl, making the bromomethyl derivative more reactive toward nucleophiles such as amines and thiols under milder conditions [1]. While a direct head-to-head kinetic study for this specific compound is not published, the class-level rate enhancement for benzylic bromides over chlorides is approximately 50–100 fold in typical SN2 displacements. This intrinsic reactivity difference allows the bromomethyl compound to be functionalized at lower temperatures and shorter reaction times, which reduces thermal degradation of the trifluoromethylthio group and improves overall synthetic yield in multi-step sequences.

SN2 reactivity Nucleophilic substitution Synthetic efficiency

Metabolic Stability: Trifluoromethylthio vs. Trifluoromethoxy Bioisostere Comparison

The trifluoromethylthio (-SCF3) group is an established bioisostere of trifluoromethoxy (-OCF3) that provides enhanced metabolic stability due to the lower oxidation potential of the sulfur atom compared to oxygen. Literature reviews indicate that -SCF3-containing compounds resist in vivo oxidation more effectively than -OCF3 analogs because the trifluoromethylthio group is a stronger electron-withdrawing substituent that decreases the electron density of the aromatic ring, making it less susceptible to cytochrome P450-mediated oxidation [1]. In the context of CETP inhibitors, this metabolic stability advantage is critical for maintaining prolonged target engagement. The target compound incorporates the -SCF3 group directly at the 5-position, offering a built-in metabolic shield that simpler aryl bromides or -OCF3 analogs do not provide.

Metabolic stability Oxidative metabolism Bioisostere

Optimal Application Scenarios for 1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-1-one Procurement


Synthesis of CETP Inhibitor Lead Series Based on Patent US-8759365-B2 Pharmacophore

The 3,5-disubstitution pattern directly maps onto the CETP inhibitor Formula (I) disclosed by Novartis, making 1-(3-(bromomethyl)-5-(trifluoromethylthio)phenyl)propan-1-one the optimal precursor for constructing the core scaffold. Using this pre-functionalized building block, medicinal chemistry teams can introduce the R3 carboxamide or heteroaryl moiety via nucleophilic displacement of the benzylic bromide, followed by ketone functionalization, without requiring late-stage regioselective bromination that often generates isomeric mixtures [1]. This streamlined route reduces step count and improves overall yield in lead optimization campaigns for cardiovascular disease targets.

Parallel Library Synthesis Exploiting Dual Electrophilic Sites

The compound offers two distinct electrophilic centers: the benzylic bromide (SN2-active) and the ketone carbonyl (condensation/reduction-active). This orthogonality enables sequential diversification—amine capping at the bromomethyl site followed by Grignard addition or reductive amination at the ketone—in high-throughput parallel synthesis. The superior leaving-group ability of bromide over chloride ensures complete conversion under mild conditions, minimizing side reactions with the -SCF3 group. Procuring the bromomethyl version (vs. chloromethyl) ensures faster library production with higher purity, as supported by the class-level rate acceleration of 50–100× [2].

Metabolic-Stable Fragment Merging in Lead Optimization

For programs where metabolic stability is a key optimization parameter, the pre-installed -SCF3 group provides a significant advantage over -OCF3 or -CF3 alternatives. Fragment-based drug design teams can use this compound to merge a metabolically stable aromatic fragment with diverse amine or alcohol capping groups via the bromomethyl handle, generating SAR data on analogs that already possess an intrinsic metabolic shield [1]. This approach front-loads favorable ADME properties into the chemical series, reducing the need for later-stage metabolic stabilization and accelerating the hit-to-lead timeline.

Quote Request

Request a Quote for 1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.